

The Pharmacodynamics of Fadraciclib (CYC065): A Technical Guide

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Introduction

Fadraciclib (formerly known as CYC065) is a second-generation, orally bioavailable aminopurine derivative that acts as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2] Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor activity in preclinical models of various malignancies, including solid tumors and hematological cancers.[1][3] Its dual mechanism of action, which involves targeting both cell cycle progression and transcriptional regulation, provides a strong rationale for its clinical investigation in cancers with dependencies on these pathways.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of fadraciclib, including its mechanism of action, quantitative in vitro data, detailed experimental protocols, and visualization of the key signaling pathways it modulates.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, two key enzymes involved in critical cellular processes. This dual activity leads to a synergistic anti-tumor effect by concurrently halting cell proliferation and promoting programmed cell death (apoptosis).[1]

CDK2 Inhibition and Cell Cycle Arrest



CDK2, in complex with cyclin E, is a crucial regulator of the G1 to S phase transition in the cell cycle.[1] In many cancer cells, particularly those with an amplification of the CCNE1 gene (which encodes cyclin E), the CDK2/cyclin E complex is hyperactive, leading to uncontrolled cellular proliferation.[1] Fadraciclib competitively binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity. This prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and progression into the S phase.[1] The net result of CDK2 inhibition by fadraciclib is a robust cell cycle arrest at the G1/S checkpoint.[1]

CDK9 Inhibition and Transcriptional Control

CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. [1] P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II).[1][2] This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation, particularly for genes with short-lived mRNA transcripts. Many of these genes encode for key survival proteins and oncoproteins, such as Myeloid Cell Leukemia 1 (Mcl-1) and MYC.[1][4] By inhibiting CDK9, fadraciclib prevents the phosphorylation of RNA Pol II, leading to premature termination of transcription for these critical pro-survival and oncogenic genes.[2][4] The subsequent depletion of short-lived anti-apoptotic proteins like Mcl-1 is a key driver of apoptosis in cancer cells treated with fadraciclib.[2][4]

Induction of Anaphase Catastrophe

In addition to cell cycle arrest and apoptosis, fadraciclib has been shown to induce a form of mitotic cell death known as anaphase catastrophe in aneuploid cancer cells.[2][5] Aneuploid cells often have an abnormal number of centrosomes. CDK2 activity is required for the clustering of these extra centrosomes into two functional poles during mitosis. Inhibition of CDK2 by fadraciclib prevents this clustering, leading to the formation of multipolar spindles.[5] This results in catastrophic chromosome missegregation during anaphase, ultimately triggering apoptosis.[2][5]

Quantitative Data



The in vitro potency of fadraciclib has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity, particularly in cell lines with known dependencies on CDK2 or CDK9.

Cell Line	Cancer Type	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia	26	[6]
MV-4-11	Acute Myeloid Leukemia	5	[6]
Colo205	Colorectal Cancer	310	[4]
USC-ARK-2	Uterine Serous Carcinoma (High CCNE1)	124.1 ± 57.8	[1]
MM1.S	Multiple Myeloma	60 - 2000 (24-48h)	[3]
CRC PDOs	Colorectal Cancer Patient-Derived Organoids	2650 ± 3920	[7]

Experimental Protocols

The following protocols provide a detailed methodology for key experiments commonly used to characterize the pharmacodynamics of fadraciclib.

Cell Viability Assay

This assay is used to determine the concentration-dependent effect of fadraciclib on the proliferation of cancer cells.

- Cell Seeding: Seed cancer cell lines in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.
- Treatment: Treat the cells with a serial dilution of fadraciclib or vehicle control (DMSO) for a specified duration (e.g., 72 hours).



- Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism) by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to assess the effect of fadraciclib on the expression and phosphorylation status of key proteins in the CDK2 and CDK9 signaling pathways.

- Cell Treatment and Lysis: Treat cells with fadraciclib or vehicle control for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against proteins of
 interest (e.g., phospho-RNA Pol II (Ser2), Mcl-1, MYC, cleaved PARP, phospho-Rb).
 Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary
 antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following treatment with fadraciclib.



- Cell Treatment and Harvesting: Treat cells with fadraciclib or vehicle control. Harvest both adherent and floating cells.
- Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
 Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive,
 PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of fadraciclib on cell cycle progression.

- Cell Treatment and Fixation: Treat cells with fadraciclib or vehicle control. Harvest the cells and fix them in ice-cold 70% ethanol.
- Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA stain is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Patient-Derived Xenograft (PDX) Studies

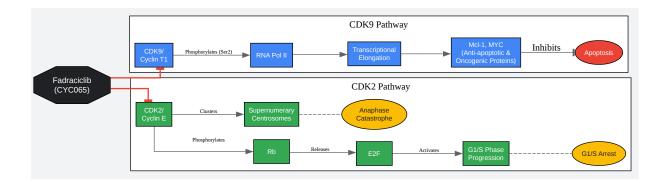
These studies evaluate the anti-tumor efficacy of fadraciclib in a more clinically relevant setting.

- PDX Model Generation: Implant tumor fragments from a patient's tumor into immunodeficient mice.
- Treatment: Once tumors are established, treat the mice with fadraciclib (e.g., 25 mg/kg, orally, twice daily) or vehicle control.[7]
- Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume.[7]



• Pharmacodynamic Analysis: At the end of the study, collect tumors for biomarker analysis (e.g., Western blotting for p-RNA Pol II and Mcl-1) to confirm target engagement.[1]

Visualizations Signaling Pathways

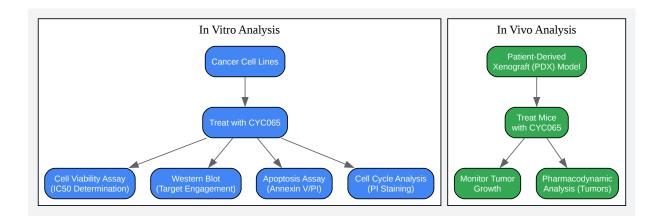


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Caption: Dual mechanism of action of Fadraciclib (CYC065).

Experimental Workflow





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Caption: Experimental workflow for evaluating CYC065.

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